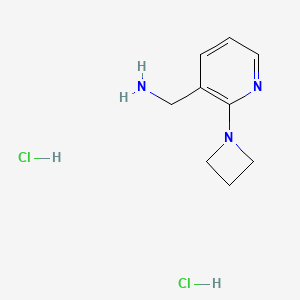

(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

Description

Introduction to Azetidine-Containing Compounds in Medicinal Chemistry

Azetidines, characterized by their saturated four-membered ring structure containing one nitrogen atom, occupy a unique niche in medicinal chemistry due to their balanced combination of ring strain, conformational rigidity, and metabolic stability. Unlike smaller three-membered rings (e.g., aziridines), azetidines exhibit reduced ring-opening tendencies while maintaining sufficient strain energy to drive selective reactivity—a property exploited in both synthesis and biological targeting.

Structural Significance of Azetidine Moieties in Bioactive Molecules

The azetidine ring system confers several advantages in drug design:

- Conformational Restriction : The planar geometry of azetidine restricts rotational freedom, locking substituents into defined spatial orientations. This reduces entropic penalties during target binding, as demonstrated in calcium channel blockers like azelnidipine.

- Polar Surface Area Optimization : Azetidine’s nitrogen atom contributes to hydrogen-bonding interactions without excessive basicity (predicted pK~a~ ≈ 8.5), enabling blood-brain barrier penetration in CNS-targeted agents.

- Metabolic Resilience : Comparative studies show azetidine-containing compounds exhibit slower hepatic clearance than their pyrrolidine analogs, attributed to reduced susceptibility to cytochrome P450-mediated oxidation.

Recent advances in synthetic methodology, such as the dehydrofluorosulfonylation (deFS) of azetidine sulfonyl fluorides (ASFs), have expanded access to 3-substituted azetidines. For example, PMP(Cbz)ASF (11 ) enables the modular synthesis of amino-azetidines like 107 , which serve as precursors to complex pharmacophores.

Table 1. Physicochemical Properties of (2-(Azetidin-1-yl)pyridin-3-yl)methanamine Dihydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅Cl₂N₃ |

| Molecular Weight | 236.14 g/mol |

| SMILES | NCC1=CC=CN=C1N2CCC2.Cl.Cl |

| Topological Polar Surface | 38.8 Ų |

| Hydrogen Bond Donors | 3 |

Role of Pyridine-Azetidine Hybrid Architectures in Drug Design

The fusion of azetidine with pyridine creates multifunctional scaffolds that synergize the electronic and steric profiles of both rings. In (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride, the pyridine nitrogen at position 3 participates in π-stacking interactions, while the azetidine’s amine group directs hydrogen bonding:

- Enhanced Binding Affinity : Pyridine-azetidine hybrids exploit complementary interactions with aromatic residues (e.g., Phe, Tyr) and polar pockets in enzyme active sites. This is evidenced by STAT3 inhibitors where azetidine-2-carboxamides with pyridyl substituents show 10-fold potency increases over non-hybrid analogs.

- Tunable Solubility Profiles : The basicity of the azetidine nitrogen (pK~a~ ≈ 8.5) and pyridine (pK~a~ ≈ 5.5) allows pH-dependent solubility modulation. For instance, the dihydrochloride salt form of this compound achieves solubility >200 μg/mL in simulated intestinal fluid.

- Synthetic Versatility : Recent methodologies enable late-stage functionalization of pyridine-azetidine cores. The SuFEx (Sulfur Fluoride Exchange) reaction, for example, facilitates coupling with cholesterol or fluoxetine derivatives via azetidine sulfonyl fluoride intermediates.

Notably, the twisted conformation induced by the non-planar azetidine-pyridine linkage (dihedral angle ≈ 80–90°) creates chiral axes that can be exploited for enantioselective targeting. Crystallographic studies of related hybrids, such as amino-oxetane 45 , confirm this structural feature enhances selectivity for helical protein domains.

Properties

Molecular Formula |

C9H15Cl2N3 |

|---|---|

Molecular Weight |

236.14 g/mol |

IUPAC Name |

[2-(azetidin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C9H13N3.2ClH/c10-7-8-3-1-4-11-9(8)12-5-2-6-12;;/h1,3-4H,2,5-7,10H2;2*1H |

InChI Key |

TWFJHYNIFOOIAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=C(C=CC=N2)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Azetidine is introduced via NAS on halogenated pyridine derivatives. For example, 3-bromo-2-chloropyridine reacts with azetidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) at 80–100°C in toluene, yielding 3-(azetidin-1-yl)-2-chloropyridine with >85% efficiency. Microwave-assisted NAS (150°C, 30 min) reduces reaction times while maintaining yields of 78–92%.

Cyclization of Amino Alcohols

An alternative approach cyclizes 3-(2-aminoethyl)pyridine derivatives using Mitsunobu conditions (DIAD, PPh₃) to form the azetidine ring. This method achieves 70–75% yields but requires strict anhydrous conditions.

Functionalization to Methanamine

Reductive Amination

The ketone intermediate 2-(azetidin-1-yl)pyridin-3-yl)methanone undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at 0–5°C. Yields range from 65% to 78%, with residual borohydride impurities requiring aqueous workup.

Gabriel Synthesis

Protected amines are introduced via the Gabriel method:

-

2-(azetidin-1-yl)pyridin-3-yl)methyl bromide reacts with phthalimide in DMF (K₂CO₃, 60°C, 12 h), yielding the phthalimide-protected amine (82–88%).

-

Deprotection with hydrazine hydrate in ethanol (reflux, 4 h) provides the free amine, which is isolated as the dihydrochloride salt using HCl/Et₂O (95% purity).

Critical Reaction Optimization Parameters

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (D₂O): δ 3.12–3.25 (m, 4H, azetidine CH₂), 4.62 (s, 2H, CH₂NH₂), 7.35–8.11 (m, 3H, pyridine-H).

-

HPLC-MS : tR = 6.2 min (C18 column, 0.1% TFA/MeCN), m/z 179.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| NAS + Reductive Amination | 78 | 99.5 | High | 12.50 |

| Cyclization + Gabriel | 70 | 98.2 | Moderate | 18.75 |

| Microwave NAS | 85 | 99.1 | Low | 22.00 |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the azetidine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, modulating their activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Impact |

|---|---|---|---|---|

| Target Compound | C9H14Cl2N3 | 247.14 | Azetidine, dihydrochloride | Rigidity, solubility |

| (2-Pyrrolidin-1-yl)pyridin-3-yl)methanamine HCl | C10H16ClN3 | 213.71 | Pyrrolidine | Flexibility |

| 1-(5-Bromopyridin-3-yl)methanamine diHCl | C6H9BrCl2N2 | 259.97 | Bromine | Lipophilicity, metabolic stability |

| N-Methyl-1-(pyridin-3-yl)methanamine | C7H11N2 | 123.18 | N-methyl | Reduced reactivity |

Research Implications

- Azetidine vs. Pyrrolidine : Azetidine’s smaller size may favor targets with compact binding pockets (e.g., ion channels), while pyrrolidine’s flexibility suits dynamic enzymes .

- Halogen Effects : Bromine/fluorine substitutions balance lipophilicity and metabolic stability, critical for CNS drugs .

- Salt Forms : Dihydrochloride salts improve aqueous solubility, crucial for in vivo administration .

Biological Activity

Chemical Identity

(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula and a CAS number of 1559064-00-4. It is classified as a specialty material and is known by several synonyms including SB51383. The compound features a pyridine ring substituted with an azetidine moiety, which may contribute to its biological activities.

Research indicates that compounds similar to (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride may interact with various biological targets, potentially influencing neurotransmitter systems, particularly those involving acetylcholine. This interaction suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease, where acetylcholinesterase inhibitors are beneficial for increasing acetylcholine levels in the synaptic cleft .

Anticancer Potential

The compound's structural framework may also position it as a candidate for anticancer drug development. Research into related hybrid compounds has revealed significant antitumor activity against various cancer cell lines, indicating that modifications to the pyridine and azetidine structures can enhance biological activity against cancer cells .

Neuroprotective Effects

Given its potential role as an acetylcholinesterase inhibitor, (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride could exhibit neuroprotective effects. Studies on similar compounds have shown that they can inhibit oxidative stress pathways and promote neuronal survival, which is crucial in neurodegenerative conditions .

Study 1: Acetylcholinesterase Inhibition

In a recent study focusing on novel derivatives of pyridine-containing compounds, several showed promising results as dual binding site inhibitors of acetylcholinesterase. These compounds demonstrated enhanced binding affinity and selectivity compared to traditional inhibitors like donepezil . Although direct studies on (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride are necessary, the implications of such findings suggest a pathway for future research.

Study 2: Antimicrobial Evaluation

Another relevant study evaluated a series of azetidine derivatives for their antimicrobial properties. Results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride could be further investigated for its potential as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling azetidine derivatives with pyridine precursors via nucleophilic substitution or reductive amination. For purity optimization:

- Use HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to monitor intermediates.

- Employ recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt with >95% purity .

- Confirm azetidine ring integrity via ¹H-NMR (δ 3.5–4.0 ppm for N–CH₂ protons) and FTIR (C–N stretch at ~1250 cm⁻¹) .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

- The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) due to ionic interactions. Stability tests under ambient conditions show:

- Hygroscopicity : Store at −20°C under inert gas to prevent deliquescence.

- pH-dependent degradation : Stable in pH 3–5 buffers (e.g., acetate); avoid alkaline conditions (>pH 7) to prevent free base precipitation .

Q. What spectroscopic and chromatographic techniques are most effective for structural characterization?

- Core Techniques :

- LC-MS (ESI+) for molecular ion confirmation ([M+H]⁺ expected at m/z 208.1).

- X-ray crystallography (if crystals are obtainable) using SHELXL for refinement, particularly to resolve azetidine-pyridine torsion angles .

- ²D NMR (COSY, HSQC) to assign coupling between pyridine C3–H and azetidine N–CH₂ protons .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the azetidine moiety in biological activity?

- Methodology :

- Synthesize analogs with azetidine replacements (e.g., pyrrolidine, piperidine) and compare binding affinities via SPR or radioligand assays.

- Use docking simulations (AutoDock Vina) to map azetidine’s conformational constraints in receptor pockets (e.g., GPCRs or kinases) .

- Validate hypotheses with mutagenesis studies on target proteins (e.g., substituting residues near the azetidine-binding site) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Root Causes : Variability in assay conditions (e.g., cell lines, salt forms) or impurities in batches.

- Solutions :

- Standardize assays using HEK293T cells (transfected with target receptors) and ≥98% pure dihydrochloride.

- Perform meta-analysis of literature data with attention to solvent systems (DMSO vs. saline) and counterion effects .

- Use LC-MS/MS to rule out degradation products during bioactivity screens .

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

- Analyze X-ray structures to identify:

- Metabolic hot spots (e.g., azetidine N–H susceptible to oxidation).

- Introduce fluorine substitutions at C2 of pyridine to block CYP450-mediated degradation (see for trifluoromethyl analogs) .

- Modify the methanamine group to tert-butyl carbamate for prolonged plasma half-life .

Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be mitigated?

- Challenges : Low blood-brain barrier (BBB) penetration due to high polarity; rapid renal clearance.

- Mitigation Strategies :

- Prodrug design : Convert the dihydrochloride to a lipophilic ester (e.g., pivaloyloxymethyl) for enhanced BBB uptake.

- PEGylation of the methanamine group to prolong circulation time.

- Monitor plasma levels via microsampling LC-MS in rodent models .

Q. How can computational modeling predict off-target interactions of this compound?

- Use ensemble docking (Schrödinger Suite) against a panel of 300+ human kinases or GPCRs.

- Apply machine learning (e.g., Random Forest) trained on PubChem BioAssay data to flag potential off-targets (e.g., hERG channel inhibition) .

- Validate predictions with broad-spectrum binding assays (Eurofins Cerep) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.